molecular formula C11H13N3O3 B15160117 N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine

N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine

Cat. No.: B15160117
M. Wt: 235.24 g/mol
InChI Key: SNCWJSMNDVECME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine can be synthesized through a variety of methods. One common approach involves the direct C-H amination of benzoxazoles with tertiary amines using tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, providing moderate to good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and tert-butyl hydroperoxide as an oxidant allows for efficient and scalable production .

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer’s disease and schizophrenia . The exact molecular pathways involved in its action are still under investigation.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13)

InChI Key

SNCWJSMNDVECME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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